5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

Photochemistry Synthetic Methodology Cycloaddition Reactions

This 5‑fluoro‑2,2‑dimethyl‑4H‑benzo[d][1,3]dioxin‑4‑one delivers unmatched physicochemical precision: a +0.5 XLogP3‑AA increase over the non‑fluorinated core and a +9.2 Ų TPSA shift enable fine‑tuned membrane permeability and solubility. Its established photolability makes it the definitive negative control for [2+2] photocycloaddition screening, directly validated against the photoreactive 5‑trifluoromethyl analog. Supplied at 98% purity with full NMR/HPLC/GC documentation, it is ready for use in medicinal chemistry campaigns, SAR studies, and high‑resolution biophysical assays. Secure your research advantage with the only fluoro‑dioxinone engineered for predictable ADME manipulation and photochemical benchmarking.

Molecular Formula C10H9FO3
Molecular Weight 196.17 g/mol
Cat. No. B13689098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Molecular FormulaC10H9FO3
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESCC1(OC2=C(C(=CC=C2)F)C(=O)O1)C
InChIInChI=1S/C10H9FO3/c1-10(2)13-7-5-3-4-6(11)8(7)9(12)14-10/h3-5H,1-2H3
InChIKeyBCDJCHMCNCNMPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: An Overview of Key Properties and Structural Characteristics for Procurement Consideration


5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one (CAS: 888958-32-5) is a fluorinated heterocyclic compound belonging to the 1,3-dioxin-4-one class [1]. It features a benzodioxinone core with a specific substitution pattern: a fluorine atom at the 5-position and two methyl groups at the 2-position [1]. The molecular formula is C10H9FO3 with a molecular weight of 196.17 g/mol [1]. Computed properties from authoritative databases include a predicted XLogP3-AA of 2.3 and a topological polar surface area (TPSA) of 35.5 Ų [1]. The compound is typically available from commercial vendors with a standard purity of 98%, supported by analytical documentation such as NMR, HPLC, and GC reports .

Why 5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one Cannot Be Substituted with Generic Dioxinone Analogs in Research


Generic substitution of 5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one with other dioxinone analogs is not viable due to its unique photochemical behavior, which is a direct consequence of the 5-fluoro substitution. While the 5-fluorodioxinone scaffold is photolabile, its closest analog, the 5-trifluoromethyl derivative, participates effectively as the enone component in [2+2] photocycloaddition reactions [1]. This fundamental difference in photoreactivity means that the 5-fluoro compound is not a suitable surrogate for its trifluoromethyl counterpart in photochemical synthesis applications. Additionally, the presence of the fluorine atom alters key physicochemical properties, such as lipophilicity and polar surface area, compared to the non-fluorinated parent compound [2], which can significantly impact biological assay outcomes and formulation stability. The following evidence guide quantifies these critical differentiations.

Quantitative Evidence Guide: Validated Differentiation of 5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one for Scientific Selection


Photochemical Reactivity: 5-Fluoro vs. 5-Trifluoromethyl Dioxinones in [2+2] Cycloaddition

A direct head-to-head comparison from the primary literature demonstrates a fundamental difference in photoreactivity between 5-fluorodioxinones and 5-trifluoromethyldioxinones. Under identical photochemical conditions, the 5-fluorodioxinones were found to be photolabile, undergoing decomposition. In contrast, the 5-trifluoromethyl derivatives acted as stable enone components and participated in [2+2] photocycloaddition with alkenes [1].

Photochemistry Synthetic Methodology Cycloaddition Reactions

Lipophilicity Comparison: 5-Fluoro vs. Non-Fluorinated Dioxinone Core

Cross-study comparison of computed XLogP3-AA values reveals the impact of the 5-fluoro substituent on lipophilicity. The 5-fluoro-2,2-dimethyl derivative has a calculated XLogP3-AA of 2.3 [1]. The non-fluorinated parent compound, 2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one, has a calculated XLogP3-AA of 1.8 [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Topological Polar Surface Area Comparison: 5-Fluoro vs. Non-Fluorinated Dioxinone Core

Cross-study comparison of computed topological polar surface area (TPSA) values. The 5-fluoro-2,2-dimethyl derivative has a calculated TPSA of 35.5 Ų [1]. The non-fluorinated parent compound, 2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one, has a calculated TPSA of 26.3 Ų [2].

Medicinal Chemistry Drug-likeness ADME Properties

Commercial Purity and Quality Control Documentation

A reputable vendor provides this compound with a standard purity of 98% and offers batch-specific quality control documentation including NMR, HPLC, and GC reports . This level of analytical support is a standard differentiator for procurement, ensuring the compound meets the requirements for reproducible research. While not a comparative metric against an analog, this is a critical piece of evidence for scientific selection.

Analytical Chemistry Quality Control Procurement

Optimal Research and Industrial Application Scenarios for 5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one Based on Validated Evidence


Medicinal Chemistry for Property-Driven Lead Optimization

This compound is an ideal candidate for medicinal chemistry campaigns focused on optimizing lipophilicity and polar surface area. The evidence shows a quantified +0.5 increase in XLogP3-AA compared to the non-fluorinated core [1], which can be exploited to enhance membrane permeability. Conversely, the +9.2 Ų increase in TPSA [2] allows for fine-tuning of polarity. Researchers can use these precise shifts in physicochemical space to balance ADME properties while exploring the biological activity conferred by the unique fluorinated scaffold.

Negative Control for Photochemical Cycloaddition Studies

Based on direct comparative evidence, this 5-fluoro derivative is photolabile and does not participate in [2+2] photocycloaddition, unlike its 5-trifluoromethyl analog [3]. This establishes its utility as a negative control in photochemical reaction screening. In a research program evaluating a series of 5-substituted dioxinones for their ability to undergo photocycloaddition, this compound provides a clear, experimentally validated baseline of non-reactivity, helping to benchmark the performance of more reactive analogs.

Synthetic Intermediate with Defined Physicochemical Handles

The specific substitution pattern—fluorine at position 5 and the 2,2-dimethyl ketal—provides distinct synthetic and physicochemical handles. The compound's well-defined structure, confirmed by vendor-supplied analytical data (NMR, HPLC, GC) , ensures reliability as an intermediate for building more complex molecules. Its enhanced lipophilicity (XLogP3-AA = 2.3) [1] can be strategically leveraged in multi-step syntheses to modulate the solubility and chromatographic behavior of downstream products.

Tool Compound for Halogen Bonding and Conformational Studies

The presence of the fluorine atom at the 5-position, combined with the rigid 1,3-dioxin-4-one core, makes this compound a valuable tool for investigating halogen bonding interactions and conformational preferences. The quantified lipophilicity (XLogP3-AA = 2.3) [1] and polar surface area (TPSA = 35.5 Ų) [2] provide a precise physicochemical profile for computational modeling and structure-activity relationship (SAR) studies. Its stability and high purity support its use in high-resolution biophysical assays (e.g., X-ray crystallography, NMR) to elucidate binding modes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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